molecular formula C22H21N3O2 B2668549 (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione CAS No. 866137-58-8

(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione

Cat. No.: B2668549
CAS No.: 866137-58-8
M. Wt: 359.429
InChI Key: PIBKJJYBJCXWMF-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione is a complex organic compound that features a unique structure combining an isoquinoline core with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione typically involves multi-step organic synthesis techniques

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Indole Introduction: The indole moiety can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Dimethylaminomethylidene Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the isoquinoline core using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, where nucleophiles such as amines or thiols can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe in biochemical assays to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione: Unique due to its specific combination of isoquinoline and indole moieties.

    (4Z)-4-(aminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione: Lacks the dimethylamino group, which may alter its reactivity and biological activity.

    (4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]quinoline-1,3-dione: Similar structure but with a quinoline core instead of isoquinoline, affecting its chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both isoquinoline and indole moieties, along with the dimethylaminomethylidene group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-24(2)14-19-17-8-3-4-9-18(17)21(26)25(22(19)27)12-11-15-13-23-20-10-6-5-7-16(15)20/h3-10,13-14,23H,11-12H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBKJJYBJCXWMF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.